molecular formula C18H19NO3 B4713491 N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)acrylamide

N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B4713491
M. Wt: 297.3 g/mol
InChI Key: OBIPJRAMAPMFMI-MDWZMJQESA-N
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Description

N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)acrylamide, also known as EMA, is a synthetic compound that belongs to the class of acrylamides. EMA has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Scientific Research Applications

N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been used as a building block for the synthesis of various compounds with potential biological activities.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammation-inducing molecules. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory molecules. In vivo studies have demonstrated that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis and its potential for the development of new drugs. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)acrylamide. One direction is the development of new this compound derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of the potential of this compound in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the use of this compound in material science and nanotechnology could also be explored. Overall, the research on this compound has the potential to lead to the development of new drugs and materials with important applications in various fields.

properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-3-22-16-11-9-15(10-12-16)19-18(20)13-8-14-6-4-5-7-17(14)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIPJRAMAPMFMI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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